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molecular formula C8H17Cl B086058 3-(Chloromethyl)heptane CAS No. 123-04-6

3-(Chloromethyl)heptane

Cat. No. B086058
M. Wt: 148.67 g/mol
InChI Key: WLVCBAMXYMWGLJ-UHFFFAOYSA-N
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Patent
US07652180B2

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer, an immersed tube for reactant metering and an attached water separator is initially charged with 200 g of N-n-butylalkylpyridinium chloride (prepared according to Example 1 as catalyst and adjusted to a temperature of 135° C. 519.8 g of 2-ethylhexanol are introduced uniformly via the immersed tube within 5 h. Over the entire reaction time, gaseous hydrogen chloride is likewise metered in via the immersed tube in a slight stoichiometric excess (223 g). The water of reaction is distilled off azeotropically with the target product and removed as the lower phase in the water separator, while the upper phase is recycled into the reactor. After a total reaction time of 22 h, the conversion based on the 2-ethylhexanol is 99.3%.
Quantity
519.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
N-n-butylalkylpyridinium chloride
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4]O)[CH3:2].[ClH:10]>O>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][Cl:10])[CH3:2]

Inputs

Step One
Name
Quantity
519.8 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
N-n-butylalkylpyridinium chloride
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
adjusted to a temperature of 135° C
DISTILLATION
Type
DISTILLATION
Details
is distilled off azeotropically with the target product
CUSTOM
Type
CUSTOM
Details
removed as the lower phase in the water separator, while the upper phase
CUSTOM
Type
CUSTOM
Details
After a total reaction time of 22 h
Duration
22 h

Outcomes

Product
Name
Type
Smiles
C(C)C(CCl)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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